molecular formula C22H18N2O3S2 B2952141 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 868676-45-3

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2952141
CAS No.: 868676-45-3
M. Wt: 422.52
InChI Key: BRNBEKWEYYNKAH-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule based on a benzothiazole scaffold, designed for research applications. Compounds containing the benzo[d]thiazole unit are of significant interest in medicinal chemistry and exhibit a wide range of biological activities, with notable examples including action as potent and selective human receptor antagonists and enzyme inhibitors . The 2-aminothiazole scaffold, a fundamental component of this compound's structure, is recognized as a privileged structure in drug discovery and is a key component in some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature indicates that various 2-aminothiazole analogs demonstrate potent and selective inhibitory activity against a broad spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and others . The structural features of this compound suggest potential for investigation in molecular docking and dynamics simulation studies, similar to other benzothiazole derivatives that have shown strong binding affinity to therapeutic targets like the epidermal growth factor receptor (EGFR), which is associated with a variety of human cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and full potential in their biological systems of interest.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBEKWEYYNKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d]thiazole, phenylboronic acid, and 3-bromopropanoic acid.

    Step 1 Formation of Benzo[d]thiazole Derivative: Benzo[d]thiazole is functionalized at the 2-position using electrophilic aromatic substitution to introduce a phenyl group.

    Step 2 Coupling Reaction: The functionalized benzo[d]thiazole is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form the biaryl intermediate.

    Step 3 Sulfonylation: The biaryl intermediate undergoes sulfonylation with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Step 4 Amide Formation: Finally, the sulfonylated intermediate is reacted with 3-bromopropanoic acid under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its benzo[d]thiazole moiety, which is known for its fluorescence properties.

Medicine

    Drug Development: It has potential as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA or interact with proteins, while the sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring, propanamide linker, and sulfonyl group. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity (if reported) Synthesis Yield
Target Compound Phenylsulfonyl, benzo[d]thiazol-2-yl ~425–446* Electrophilic sulfonyl group Inferred kinase inhibition potential Not explicitly reported
N-(6-Bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Bromo substitution at position 6 425.3 Enhanced halogen bonding potential No direct data Not reported
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide 4-Methoxyphenyl ~340 (estimated) Electron-donating methoxy group Not specified 59%
(E)-3-(Benzylsulfonyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2-yl)propanamide Benzylsulfonyl, methoxyethyl 446.6 Increased hydrophobicity Not reported Not reported
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Fluorophenyl, furan ~335 (estimated) Dual heterocyclic system Potent KPNB1 inhibition, anticancer activity Not specified

*Estimated based on analogs in and .

Key Observations:
  • Substituent Position : Bromination at position 6 () may enhance steric hindrance compared to the target compound’s unsubstituted benzothiazole.
  • Sulfonyl vs. Methoxy : The phenylsulfonyl group in the target compound likely increases electrophilicity and hydrogen-bond acceptor capacity compared to the methoxy group in ’s compound.
  • Heterocyclic Diversity : The furan-containing analog () demonstrates how alternative heterocycles can modulate bioactivity, suggesting the target compound’s benzothiazole-phenylsulfonyl combination may offer unique selectivity.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~425–446 g/mol) falls within the acceptable range for oral bioavailability, though higher than some analogs (e.g., 335 g/mol in ).
  • Topological Polar Surface Area (TPSA) : Analogs with sulfonyl groups (e.g., , TPSA = 154 Ų) exhibit higher polarity, which may limit blood-brain barrier penetration but enhance aqueous solubility.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC22H19N3O3S2
Molecular Weight437.5 g/mol
CAS Number886905-43-7

The structure features a benzo[d]thiazole moiety, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The synthesis begins with benzo[d]thiazole derivatives and phenylsulfonyl chlorides.
  • Reaction Conditions : The reaction is conducted under controlled conditions, often utilizing bases like triethylamine to facilitate the formation of the amide bond.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds within the benzo[d]thiazole family. For instance, derivatives have shown promising activity against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. The mechanism often involves binding to active sites of target enzymes, thereby preventing substrate interaction. This property is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth pathways.

Case Studies

  • Antifungal Activity Study :
    • A series of synthesized thiazole derivatives were tested for antifungal activity using a modified EUCAST protocol.
    • Compounds similar to this compound exhibited significant antifungal effects, leading to further exploration in clinical settings .
  • ADME Studies :
    • Absorption, Distribution, Metabolism, and Excretion (ADME) profiles have been evaluated for similar compounds.
    • Results indicated favorable drug-likeness characteristics, suggesting potential for therapeutic applications in humans .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein-Ligand Interactions : The compound interacts with specific proteins involved in cellular signaling pathways.
  • Inhibition of Enzymatic Activity : By binding to enzymes, it can modulate their activity and influence metabolic processes.

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